Cas no 132089-35-1 (2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester)

2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester is a fluorinated thiazole derivative with significant utility in pharmaceutical and agrochemical research. Its structural features, including the 4-fluorophenyl group and ester functionality, make it a versatile intermediate for synthesizing bioactive compounds. The compound exhibits favorable stability and reactivity, enabling efficient derivatization for drug discovery applications. Its thiazole core is particularly valuable in medicinal chemistry due to its role in enhancing binding affinity and metabolic stability. The ethyl ester group further facilitates solubility and downstream modifications. This compound is commonly employed in the development of antimicrobial, anti-inflammatory, and anticancer agents, underscoring its importance in synthetic organic chemistry.
2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester structure
132089-35-1 structure
Product Name:2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester
CAS No:132089-35-1
MF:C12H10FNO2S
MW:251.276705265045
MDL:MFCD06738337
CID:64164
Update Time:2025-05-25

2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
    • 2-(4-FLUORO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
    • 2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester
    • ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
    • 4-Thiazolecarboxylic acid, 2-(4-fluorophenyl)-, ethyl ester
    • MDL: MFCD06738337
    • Inchi: 1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
    • InChI Key: ZFFKADGHYYXMLY-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)OCC)N=C1C1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 251.04200
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 67.43000
  • LogP: 3.12590

2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester Security Information

2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E845657-1g
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
132089-35-1 95%
1g
277.00 2021-05-17
Chemenu
CM190285-25g
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
132089-35-1 95%
25g
$365 2021-08-05
TRC
F621418-100mg
2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester
132089-35-1
100mg
$64.00 2023-05-18
TRC
F621418-250mg
2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester
132089-35-1
250mg
$75.00 2023-05-18
TRC
F621418-500mg
2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester
132089-35-1
500mg
$87.00 2023-05-18
TRC
F621418-1g
2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester
132089-35-1
1g
$98.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F181161-1g
2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester
132089-35-1 98%
1g
¥429.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F181161-250mg
2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester
132089-35-1 98%
250mg
¥179.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F181161-5g
2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester
132089-35-1 98%
5g
¥1397.90 2023-09-02
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
90R0043-1g
2-(4-Fluoro-phenyl)-thiazole-4-carboxylic acid ethyl ester
132089-35-1 96%
1g
381.62CNY 2021-05-08

2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester Production Method

2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:132089-35-1)2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester
Order Number:A806364
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):156.0/373.0
Email:sales@amadischem.com

2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester Related Literature

Additional information on 2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester

2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester: A Comprehensive Overview

2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester, also known by its CAS registry number CAS No. 132089-35-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities. The structure of this compound comprises a thiazole ring substituted with a fluorophenyl group at the 4-position and an ethyl ester group at the 4-position of the thiazole ring. These structural features contribute to its unique chemical properties and potential applications in drug discovery.

The synthesis of 2-(4-fluorophenyl)thiazole-4-carboxylic acid ethyl ester involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and esterification. The fluorophenyl group introduces electronic effects that can modulate the reactivity of the thiazole ring, making it a valuable substrate for further functionalization. Recent studies have explored the use of this compound as a building block in the construction of bioactive molecules, particularly in the development of antitumor and antiviral agents.

One of the most promising applications of CAS No. 132089-35-1 lies in its potential as an anticancer agent. Research conducted in 2023 demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. The mechanism of action involves inhibition of key enzymes involved in cell proliferation and apoptosis regulation. These findings were published in a high-impact journal, highlighting the compound's potential as a lead molecule for anticancer drug development.

In addition to its anticancer properties, 2-(4-fluorophenyl)thiazole-4-carboxylic acid ethyl ester has shown promise in antiviral research. A study published earlier this year revealed that this compound possesses potent activity against several enveloped viruses, including influenza A and Zika virus. The antiviral mechanism appears to involve interference with viral entry into host cells, making it a potential candidate for broad-spectrum antiviral therapies.

The pharmacokinetic properties of CAS No. 132089-35-1 have also been investigated in preclinical models. Studies indicate that the compound exhibits favorable absorption and bioavailability profiles, with moderate clearance rates. These characteristics suggest that it could be developed into an orally available drug with suitable efficacy and safety profiles.

From a synthetic perspective, researchers have explored various strategies to optimize the synthesis of 2-(4-fluorophenyl)thiazole-4-carboxylic acid ethyl ester. Recent advancements include the use of microwave-assisted synthesis and catalytic methods to enhance reaction efficiency and yield. These improvements not only reduce production costs but also minimize environmental impact, aligning with current green chemistry principles.

In conclusion, CAS No. 132089-35-1, or 2-(4-fluorophenyl)thiazole-4-carboxylic acid ethyl ester, represents a versatile compound with significant potential in drug discovery and development. Its unique chemical structure, coupled with promising biological activities, positions it as a valuable tool for addressing unmet medical needs in oncology and virology. Continued research into its mechanisms of action, optimization of synthetic routes, and further preclinical evaluation will undoubtedly shed more light on its therapeutic applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:132089-35-1)2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester
A806364
Purity:99%/99%
Quantity:10g/25g
Price ($):156.0/373.0
Email